molecular formula C25H22ClN3O2S2 B12011805 2-{[3-(4-chlorophenyl)-4-oxo-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(2,4-dimethylphenyl)acetamide

2-{[3-(4-chlorophenyl)-4-oxo-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(2,4-dimethylphenyl)acetamide

Cat. No.: B12011805
M. Wt: 496.0 g/mol
InChI Key: QSXDJVIATMWMNC-UHFFFAOYSA-N
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Description

2-{[3-(4-chlorophenyl)-4-oxo-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(2,4-dimethylphenyl)acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that combines a chlorophenyl group, a tetrahydrocyclopenta-thienopyrimidine core, and a dimethylphenylacetamide moiety, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[3-(4-chlorophenyl)-4-oxo-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(2,4-dimethylphenyl)acetamide typically involves multiple steps:

    Formation of the Thienopyrimidine Core: This step often starts with the cyclization of appropriate thiophene and pyrimidine precursors under acidic or basic conditions.

    Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced via a substitution reaction, often using a chlorinated aromatic compound and a suitable catalyst.

    Attachment of the Sulfanyl Group: The sulfanyl group is added through a nucleophilic substitution reaction, where a thiol reacts with the intermediate compound.

    Acetamide Formation: The final step involves the reaction of the intermediate with 2,4-dimethylphenylacetic acid or its derivatives under amide-forming conditions, typically using coupling agents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might involve continuous flow reactors, automated synthesis platforms, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, forming sulfoxides or sulfones.

    Reduction: Reduction reactions can target the oxo group, potentially converting it to a hydroxyl group.

    Substitution: The aromatic rings can participate in electrophilic or nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Halogenating agents, nucleophiles like amines or thiols, and catalysts like palladium or copper.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Hydroxyl derivatives.

    Substitution: Various functionalized aromatic compounds depending on the substituents introduced.

Scientific Research Applications

Chemistry

In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.

Biology

Biologically, the compound may exhibit interesting pharmacological properties due to its structural features. It could be investigated for its potential as an enzyme inhibitor, receptor modulator, or antimicrobial agent.

Medicine

In medicine, the compound’s potential therapeutic effects could be explored. Its structural complexity suggests it might interact with multiple biological targets, making it a candidate for drug development, particularly in areas like oncology, neurology, or infectious diseases.

Industry

Industrially, the compound could be used in the development of specialty chemicals, agrochemicals, or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 2-{[3-(4-chlorophenyl)-4-oxo-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(2,4-dimethylphenyl)acetamide would depend on its specific application. Generally, it might interact with molecular targets such as enzymes, receptors, or DNA. The compound’s sulfanyl and oxo groups could form hydrogen bonds or covalent bonds with target molecules, altering their function and leading to the desired biological effect.

Comparison with Similar Compounds

Similar Compounds

  • 2-{[3-(4-chlorophenyl)-4-oxo-3,4,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(3,4-dimethylphenyl)acetamide
  • 2-{[3-(4-chlorophenyl)-4-oxo-3,4,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(2,5-dimethylphenyl)acetamide
  • 2-{[3-(4-chlorophenyl)-4-oxo-3,4,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(2,4-dimethoxyphenyl)acetamide

Uniqueness

The uniqueness of 2-{[3-(4-chlorophenyl)-4-oxo-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(2,4-dimethylphenyl)acetamide lies in its specific combination of functional groups and structural motifs. This combination can result in unique chemical reactivity and biological activity, distinguishing it from other similar compounds.

This detailed overview provides a comprehensive understanding of the compound, its preparation, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C25H22ClN3O2S2

Molecular Weight

496.0 g/mol

IUPAC Name

2-[[11-(4-chlorophenyl)-12-oxo-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),9-trien-10-yl]sulfanyl]-N-(2,4-dimethylphenyl)acetamide

InChI

InChI=1S/C25H22ClN3O2S2/c1-14-6-11-19(15(2)12-14)27-21(30)13-32-25-28-23-22(18-4-3-5-20(18)33-23)24(31)29(25)17-9-7-16(26)8-10-17/h6-12H,3-5,13H2,1-2H3,(H,27,30)

InChI Key

QSXDJVIATMWMNC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)CSC2=NC3=C(C4=C(S3)CCC4)C(=O)N2C5=CC=C(C=C5)Cl)C

Origin of Product

United States

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